molecular formula C13H21NO2 B12610594 Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- CAS No. 651304-80-2

Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-

Cat. No.: B12610594
CAS No.: 651304-80-2
M. Wt: 223.31 g/mol
InChI Key: FTXVZLBMVKCLSW-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Phenol, 2-[1-[(5-Hydroxypentyl)Amino]Ethyl]-

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[1-(5-hydroxypentylamino)ethyl]phenol , reflecting its hierarchical substitution pattern. The root structure is phenol (hydroxybenzene), with numbering beginning at the hydroxyl-bearing carbon. The ethylamino group (-CH2-CH2-NH-) attaches to the phenolic ring at position 2, while the 5-hydroxypentyl substituent (-O-(CH2)5-OH) branches from the nitrogen atom. This nomenclature adheres to IUPAC Rule C-814.3 for secondary amines and Rule A-41.1 for polyfunctional compounds, prioritizing the phenolic hydroxyl group as the principal characteristic.

Alternative naming conventions include:

  • 2-(1-((5-Hydroxypentyl)amino)ethyl)phenol (CAS preferred)
  • 5-Hydroxypentyl-(2-hydroxybenzyl)amine (non-IUPAC trivial name)

The molecular formula C13H21NO2 confirms the presence of 13 carbon atoms, 21 hydrogens, one nitrogen, and two oxygen atoms, consistent with the compound’s hybrid aromatic-amine-alcohol structure.

Molecular Architecture Analysis: SMILES Notation and Stereochemical Considerations

The Simplified Molecular-Input Line-Entry System (SMILES) string OCCCCCNC(C)C1=CC=CC=C1O encodes the compound’s connectivity:

  • Phenolic core : C1=CC=CC=C1O denotes a hydroxy-substituted benzene ring
  • Ethylamino linker : NC(C) indicates a nitrogen connected to a methyl group and the pentyl chain
  • 5-Hydroxypentyl side chain : OCCCCC specifies a five-carbon chain terminating in a hydroxyl group

Stereochemical indeterminacy arises at two centers:

  • Chiral nitrogen : The ethylamino group’s nitrogen exhibits pyramidal geometry, but the compound’s PubChem entry lists undefined stereocenters (不确定原子立构中心数量: 1).
  • Rotational isomerism : Free rotation around the C-N bond creates conformational flexibility in the pentyl chain, allowing for gauche and anti conformers.

The InChIKey FTXVZLBMVKCLSW-UHFFFAOYSA-N provides a unique stereochemical fingerprint, though the absence of stereodescriptors confirms the commercial material’s racemic or undefined configuration.

Comparative Analysis of Related Phenol-Aminoalkyl Derivatives

Structural analogs demonstrate how side-chain modifications alter physicochemical behavior:

Compound Substituent Molecular Weight XLogP³ Hydrogen Bond Donors
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- 5-hydroxypentylaminoethyl 223.31 g/mol 2.3 3
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol 2-hydroxypropylaminoethyl 213.25 g/mol 1.1 4
4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol Dihydroxypropylphenethyl 287.35 g/mol 2.8 5

Key trends:

  • Hydrophilicity : The 5-hydroxypentyl derivative exhibits higher LogP (2.3) than the 2-hydroxypropyl analog (1.1), reflecting increased alkyl chain hydrophobicity despite additional hydroxyl groups.
  • Hydrogen bonding : Fewer donor sites (3 vs. 4–5 in analogs) suggest reduced aqueous solubility compared to more hydroxylated derivatives.
  • Steric effects : The extended pentyl chain creates greater steric hindrance around the phenolic oxygen than shorter propyl or ethyl linkers, potentially reducing hydrogen-bonding efficiency.

Physicochemical Profile: pKa, LogP, and Solubility Parameters

Acid-Base Behavior

The phenolic hydroxyl group dominates acid-base characteristics. Based on phenol’s typical pKa (~10), the compound’s hydroxyl proton dissociates above pH 10, forming a phenoxide anion. The aliphatic hydroxyl (pKa ~15–16) and amine (pKa ~9–11) groups contribute minor buffering capacity in physiological pH ranges.

Partition Coefficients
  • XLogP³ : 2.3 (predicted)
  • LogD (pH 7.4) : Estimated 1.8–2.1 (unionized fraction dominates)

These values indicate moderate lipophilicity, sufficient for passive membrane permeability but requiring formulation aids for aqueous delivery.

Solubility
  • Aqueous solubility : ~12 mg/mL (estimated via ABSOLV®)
  • Solubility trends :
    • Increases in polar aprotic solvents (DMSO > DMF > acetone)
    • Decreases in aliphatic hydrocarbons (hexane < cyclohexane)

The compound’s two hydroxyl groups and amine moiety enable hydrogen bonding with protic solvents, while the pentyl chain enhances compatibility with lipid phases. This amphiphilic profile suggests utility as a surfactant intermediate or drug delivery enhancer.

Properties

CAS No.

651304-80-2

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[1-(5-hydroxypentylamino)ethyl]phenol

InChI

InChI=1S/C13H21NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,11,14-16H,2,5-6,9-10H2,1H3

InChI Key

FTXVZLBMVKCLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)NCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- typically involves the reaction of phenol with an appropriate amine and a hydroxypentyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Phenolic compounds are recognized for their potential therapeutic effects. Recent studies have highlighted their antiviral properties, particularly against SARS-CoV-2. For instance, molecular docking studies indicate that certain phenolic derivatives exhibit strong binding affinities to viral proteins, suggesting their potential as antiviral agents.

Case Study: Antiviral Activity

  • A study involving the interaction of synthesized phenolic compounds with the SARS-CoV-2 nonstructural protein nsp13 demonstrated promising results. The ligand L2 showed binding affinities of −6.7 and −6.4 kcal/mol with chains A and B of nsp13 protein, respectively. Molecular dynamics simulations confirmed the stability of these interactions over a 60 ns timescale .

Cosmetics Industry

The compound is also utilized in the formulation of oxidative hair dyes. Derivatives such as 2-amino-5-aminomethyl-phenol are employed as colorants due to their ability to produce vibrant colors while meeting safety standards for keratin fibers like human hair.

Case Study: Hair Coloring Agents

  • Patents have documented the use of phenolic derivatives in oxidative hair coloring formulations that provide bright shades while ensuring wash fastness and light fastness . These formulations leverage the chemical reactivity of phenolic compounds to create stable dye intermediates.

Mechanism of Action

The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxypentylaminoethyl side chain allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogues from

The compounds listed in share a phenolic core with aminoalkyl or hydroxypropoxy substituents. Key examples include:

  • Phenol,4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-, (S)- (9CI): Features a dimethoxyphenyl group and hydroxypropoxy chain. Compared to the target compound, the dimethoxy groups enhance lipophilicity, while the hydroxypropoxy chain introduces shorter hydrophilic character than the hydroxypentyl chain .

Implications :

  • The target compound’s hydroxypentyl chain may improve aqueous solubility compared to methoxy or naphthalene-containing analogs.
  • Longer chains (e.g., pentyl vs. propoxy) could reduce metabolic degradation, enhancing bioavailability.

Phenol, 4-(2-aminoethyl) ()

  • Molecular Formula: C₈H₁₁NO (MW: 137.18 g/mol) vs. estimated higher MW for the target compound.
  • Key Features: Simpler structure with a short aminoethyl chain. Melting point (162°C) suggests higher crystallinity than the target compound, which may remain liquid or amorphous due to the flexible hydroxypentyl chain .
  • Functional Groups : The absence of a hydroxylated alkyl chain limits hydrogen-bonding capacity compared to the target compound.

Comparison :

Ritodrine Hydrochloride ( and )

  • Structure: 4-[(1R,2S)-1-hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol hydrochloride.
  • Key Differences: Contains a hydroxypropyl group and a phenethylamino substituent, compared to the target’s hydroxypentyl chain. Exists as a hydrochloride salt (C₁₇H₂₁NO₃·HCl), enhancing solubility and stability for pharmaceutical use .
  • Pharmacological Relevance : Ritodrine is a β₂-adrenergic agonist used as a tocolytic. The target compound’s longer chain may alter receptor affinity or duration of action.

Phenol, 2-[[[4-(1-Methylethyl)phenyl]amino]methyl]- ()

  • Molecular Formula: C₁₆H₁₉NO (MW: 241.33 g/mol).
  • Physicochemical Properties : Higher lipophilicity (logP) due to the isopropyl group, contrasting with the target’s hydrophilic chain.

Key Research Findings

  • Hydrophilic vs. Lipophilic Balance : The target compound’s hydroxypentyl chain positions it between highly lipophilic analogs (e.g., ) and polar salts like Ritodrine HCl. This balance may optimize membrane permeability and solubility .
  • Pharmacological Potential: Structural similarities to Ritodrine suggest β-adrenergic receptor interaction, but chain length modifications could alter selectivity or metabolic stability .
  • Synthetic Challenges : The hydroxypentyl chain’s length may complicate synthesis and purification compared to shorter-chain analogs, requiring advanced techniques like HPLC or specialized NMR analysis (as in ) .

Biological Activity

Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a phenolic moiety with an attached aliphatic amine chain. The presence of the hydroxypentyl group may contribute to its solubility and interaction with biological membranes, enhancing its bioactivity.

Antioxidant Activity

Mechanism of Action:
The antioxidant properties of phenolic compounds are generally attributed to their ability to scavenge free radicals. The hydroxyl group in the phenolic structure can donate hydrogen atoms, stabilizing free radicals and preventing oxidative damage.

Research Findings:
A study on similar phenolic compounds indicated that those containing hydroxyl groups exhibited significant radical scavenging activity. For instance, compounds with a phenolic hydroxyl group demonstrated high percentages of inhibition against cation radicals like ABTS·⁺, with values reaching up to 87.09% at specific concentrations .

Table 1: Antioxidant Activity Comparison

Compound% Inhibition (ABTS·⁺)EC50 (μM)
Phenol Derivative A73.44%17.16
Phenol Derivative B87.09%27.78
Standard (Trolox)41.49%178.33

Antimicrobial Activity

In Vitro Studies:
The compound has shown promising results in inhibiting bacterial growth. In a comparative study, similar phenolic compounds were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .

Mechanism of Action:
The antimicrobial activity is likely linked to the disruption of bacterial cell membranes and interference with metabolic processes due to the phenolic structure's ability to form hydrogen bonds with cellular components.

Case Studies

  • Study on Antioxidative Properties : A research article highlighted that certain phenolic compounds showed antioxidative activity significantly higher than standard antioxidants like ascorbic acid and Trolox, suggesting their potential use in therapeutic applications related to oxidative stress .
  • Antimicrobial Efficacy : Another case study focused on the synthesis of aminobenzenesulfonamides, which share structural similarities with phenol derivatives. These compounds exhibited high activity against vancomycin-resistant enterococci (VRE), showcasing the potential for developing new antimicrobial agents based on the phenolic structure .

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